Product packaging for 3-Iodo-5-nitro-1H-indole(Cat. No.:CAS No. 908295-26-1)

3-Iodo-5-nitro-1H-indole

Cat. No.: B3301317
CAS No.: 908295-26-1
M. Wt: 288.04 g/mol
InChI Key: YRJOAOLHLHTRDC-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Chemical Research

The indole scaffold, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in chemical and pharmaceutical sciences. mdpi.comchemdiv.comrsc.org Its prevalence in a vast number of natural products, pharmaceuticals, and agrochemicals underscores its significance. openmedicinalchemistryjournal.comsemanticscholar.org Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comrsc.orgopenmedicinalchemistryjournal.com

The versatility of the indole ring allows for its modification at various positions, enabling chemists to synthesize a diverse array of derivatives with tailored properties. chemdiv.comsemanticscholar.org This structural diversity has made indole-based compounds central to drug discovery programs targeting a multitude of diseases. mdpi.compcbiochemres.com Well-known examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the antimigraine drug Sumatriptan, and various anticancer alkaloids like Vinblastine. chemdiv.comeurekaselect.com The continuous exploration of indole chemistry fuels the development of novel therapeutic agents and functional materials. rsc.org

Table 1: Examples of Biologically Active Indole Derivatives

Compound Name Biological Activity
Indomethacin Anti-inflammatory mdpi.comeurekaselect.com
Tryptophan Essential Amino Acid pcbiochemres.com
Melatonin Neurotransmitter pcbiochemres.com
Pindolol Beta-blocker pcbiochemres.com
Vinblastine Anticancer rsc.org

Contextualization of 3-Iodo-5-nitro-1H-indole within Halogenated and Nitrated Indole Frameworks

The functionality of this compound is defined by its two key substituents: the iodo group and the nitro group. Each group plays a distinct and crucial role in the molecule's reactivity and utility.

Halogenated Indoles: The presence of a halogen atom, particularly iodine, at the C3 position of the indole ring is of significant synthetic value. The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in nucleophilic substitution reactions. More importantly, it serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. acs.orgmdpi.com These reactions allow for the facile introduction of a wide range of substituents (aryl, alkynyl, etc.) at the C3 position, providing access to complex molecular architectures that would be difficult to synthesize otherwise. acs.org The synthesis of 3-halogenated indoles is a well-established area of research. mdpi.com

Nitrated Indoles: The nitro group at the C5 position is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the indole ring system, affecting its reactivity in electrophilic and nucleophilic substitution reactions. The nitro group can be chemically reduced to an amino group (NH2), which is a key functional group in many biologically active molecules and a precursor for further chemical modifications, such as diazotization and subsequent reactions. d-nb.info The synthesis of 5-nitroindole (B16589) derivatives often serves as a key step in the creation of new compounds for medicinal chemistry research. d-nb.info

This compound combines these features, making it a bifunctional building block. An exemplary synthesis starts from 5-nitroindole, which is iodinated at the 3-position. google.com This dual functionalization allows for a stepwise and regioselective modification of the indole scaffold, where the iodo group can be used for cross-coupling reactions while the nitro group can be later transformed to introduce other functionalities.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound primarily focuses on its application as a synthetic intermediate for creating more complex, high-value molecules, particularly in the realm of bioorganic and medicinal chemistry.

One of the most prominent applications is in the synthesis of modified nucleosides. google.com The compound serves as the starting material for the creation of labeled nucleoside analogues. For instance, this compound can be coupled with a protected deoxyribose sugar to form a nucleoside. google.com This modified nucleoside, possessing the nitro-iodinated indole as a "universal base," can then be incorporated into oligonucleotides. These labeled probes are valuable tools in molecular biology and diagnostics, for example, in Fluorescence Resonance Energy Transfer (FRET) hybridization assays for genotyping. google.com

The crystal structure of derivatives of this compound has also been a subject of study. X-ray crystallography of 1-(2-deoxy-β-D-erythro-pentofuranosyl)-3-iodo-5-nitro-1H-indole has revealed specific molecular conformations and intermolecular interactions. nih.gov These studies show that the crystal structure is stabilized by hydrogen bonding and notable iodine-oxygen (I···O) contacts between the iodo substituent and the nitro group of an adjacent molecule. nih.gov Such structural insights are crucial for understanding molecular packing and designing molecules with specific solid-state properties.

Table 2: Key Properties and Research Applications of this compound

Property/Application Description References
Chemical Intermediate Serves as a bifunctional building block for organic synthesis. google.comchemicalbook.com
Synthesis of Labeled Nucleosides Used to create modified nucleosides for oligonucleotide probes in molecular diagnostics. google.com

| Crystallographic Studies | Its derivatives are used to study molecular packing and intermolecular forces like halogen bonding. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O2 B3301317 3-Iodo-5-nitro-1H-indole CAS No. 908295-26-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-7-4-10-8-2-1-5(11(12)13)3-6(7)8/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOAOLHLHTRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630962
Record name 3-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908295-26-1
Record name 3-Iodo-5-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodo 5 Nitro 1h Indole and Its Advanced Derivatives

Direct Synthesis Strategies of 3-Iodo-5-nitro-1H-indole

The direct synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and substrate requirements. These methods primarily involve the sequential introduction of the iodo and nitro groups onto the indole (B1671886) scaffold.

Iodination of Nitroindole Precursors

A common and effective method for the synthesis of this compound involves the direct iodination of 5-nitro-1H-indole. This electrophilic substitution reaction targets the electron-rich C3 position of the indole ring, which is activated for substitution.

One notable method employs the NaClO2/NaI/HCl system for a mild and efficient iodination of various aromatic and heterocyclic compounds. sns.it This system has been successfully applied to the iodination of 5-nitroindole (B16589), affording 3-iodo-5-nitroindole in a 75% yield. sns.it Another approach utilizes iodine monochloride (ICl) in the presence of Celite® for the direct iodination of indole and its derivatives, including substituted indoles and azaindoles. researchgate.net

The general reaction conditions for these iodination methods are summarized in the table below:

Reagent SystemSubstrateProductYield (%)Reference
NaClO2/NaI/HCl5-Nitroindole3-Iodo-5-nitroindole75 sns.it
ICl/Celite®Indole Derivatives3-Iodoindole DerivativesVaries researchgate.net

Nitration of Iodoindole Precursors

Alternatively, this compound can be synthesized by the nitration of a 3-iodoindole precursor. However, the direct nitration of indole and its simple derivatives can sometimes lead to a mixture of products or undesired side reactions. To circumvent these issues, N-protected indoles are often used to achieve more controlled and efficient nitration at the desired position. scispace.com While specific examples detailing the nitration of 3-iodoindole to yield the 5-nitro derivative are less common in readily available literature, the general principle of electrophilic nitration of the indole ring is well-established.

Tandem Reaction Sequences

Tandem or one-pot reactions offer an efficient and atom-economical approach to synthesizing complex molecules like this compound from simpler starting materials. These sequences can involve multiple bond-forming events in a single reaction vessel, avoiding the isolation of intermediates.

One such strategy involves a palladium/copper-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization. nih.gov This method first constructs the indole ring and then introduces the iodine at the C3 position. While this specific example does not directly yield the 5-nitro derivative, the presence of a nitro group on the starting aniline (B41778) could potentially be incorporated into the final product. nih.gov Another tandem approach involves a K2S2O8-promoted cyclization and oxidative halogenation, which has been used to synthesize 3-halo-pyrazolo[1,5-a]pyrimidines and could conceptually be adapted for indole synthesis. nih.gov

Derivatization Approaches at Specific Positions of the this compound Nucleus

The this compound scaffold provides multiple sites for further functionalization, allowing for the synthesis of a diverse library of advanced derivatives. The primary positions for derivatization are the N1 and C2 positions of the indole ring.

N1-Substitution Strategies

The nitrogen atom at the N1 position of the indole ring is a common site for substitution, which can significantly influence the compound's properties. Various substituents can be introduced at this position, often to protect the NH group during subsequent reactions or to introduce specific functionalities.

A key application of N1-substitution is in the synthesis of nucleoside analogues. For instance, a protected deoxypentose can be introduced at the N1 position of this compound to form the basic structure of a nucleoside. google.com This is a crucial step in the synthesis of modified oligonucleotides. google.com The general scheme involves the reaction of this compound with a protected sugar derivative.

Another common N1-substitution involves the introduction of alkyl or aryl groups. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. This modification can be important for tuning the electronic and steric properties of the indole core.

Reagent/SubstituentPurposeReference
Protected DeoxypentoseNucleoside Synthesis google.com
Alkyl HalidesIntroduction of Alkyl Groups nih.gov
Phenylsulfonyl ChlorideN-Protection scispace.com

C2-Functionalization Reactions

The C2 position of the indole ring, while generally less reactive than the C3 position, can be functionalized through various methods, particularly after the C3 position is blocked with an iodine atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for C2-functionalization. For example, after the synthesis of a 3-iodoindole derivative, the C2 position can be arylated using iodoarenes in the presence of a palladium catalyst. nih.govacs.org This type of reaction often involves a directing group at the C3 position to guide the arylation to the C2 position. In some cases, functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system can lead to decarboxylation followed by the formation of C2-arylated indoles. nih.govacs.org

Another approach to C2-functionalization is through rhodium-catalyzed C-2 alkylation with nitroolefins. semanticscholar.org This method allows for the introduction of nitroalkyl groups at the C2 position, which can be further modified. semanticscholar.org

Reaction TypeReagentsProductReference
Palladium-catalyzed ArylationIodoarenes, Pd(II) catalystC2-Arylindoles nih.govacs.org
Rhodium-catalyzed AlkylationNitroolefins, Rh(III) catalyst2-(2-Nitroalkyl)indoles semanticscholar.org

C3-Functionalization Beyond Iodine Substitution

While the C3-iodo group is a key feature for many subsequent transformations, the direct functionalization of the C3 position of the 5-nitroindole core with other moieties represents an important synthetic avenue. These methods often bypass the need for an intermediate iodination step, providing a more direct route to diverse indole derivatives.

One prominent method for C3-functionalization is the Friedel-Crafts reaction. Indoles, being electron-rich heterocycles, readily undergo electrophilic substitution at the C3 position. The presence of a nitro group at C5, being a strong electron-withdrawing group, deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack but still allows for functionalization of the electron-rich pyrrole (B145914) ring. For instance, the reaction of 5-nitro-1H-indole with various electrophiles, such as aldehydes or activated alkenes, under acidic conditions can lead to the formation of C3-substituted products. The reaction of 5-substituted indoles with aldehydes and active methylene (B1212753) compounds, for example, is influenced by the electronic nature of the substituent at the C5 position. rsc.org

Another powerful strategy for direct C3-functionalization is the use of transition-metal-catalyzed C-H activation. This approach avoids the pre-functionalization of the indole ring and directly introduces a new functional group at the C3 position. For instance, palladium-catalyzed C-H arylation can be employed to introduce aryl groups at the C3 position of N-protected indoles.

Furthermore, the introduction of alkyl groups at the C3 position can be achieved through various methods, including reactions with α,β-unsaturated carbonyl compounds (Michael addition) or through alkylation with alkyl halides in the presence of a suitable base. The reactivity of these reactions can be tuned by the choice of protecting group on the indole nitrogen and the specific reaction conditions employed.

C5-Substitution and its Influence on Reactivity

In the context of transition-metal-catalyzed cross-coupling reactions at the C3-iodo position, the electron-withdrawing C5-nitro group can have a significant impact. For instance, in Suzuki-Miyaura coupling, electron-withdrawing groups on the aryl halide partner generally enhance the rate of oxidative addition of the palladium catalyst, which is often the rate-determining step. Therefore, the presence of the nitro group in this compound is expected to facilitate this key step in the catalytic cycle.

Conversely, the electronic nature of the C5 substituent also affects the acidity of the N-H proton of the indole. Electron-withdrawing groups increase the acidity of the N-H proton, which can be a critical factor in reactions that require deprotonation of the indole nitrogen.

Computational studies have provided further insight into the electronic effects of substituents on the indole ring. These studies have shown that substituents on the six-membered ring of indole have a significant effect on the ground state electronic structure of the indole ring. chemrxiv.org The rate of electrophilic bromination at the C3 position, for example, is highly dependent on the electronic nature of the C5 substituent, with electron-donating groups accelerating the reaction and electron-withdrawing groups retarding it. researchgate.net

The following table summarizes the expected influence of different substituents at the C5 position on the reactivity of the indole ring:

C5-SubstituentElectronic EffectInfluence on C3 Reactivity in Electrophilic SubstitutionInfluence on C3-Iodo Reactivity in Cross-Coupling (Oxidative Addition)
-NO₂Strong Electron-WithdrawingDecreasedIncreased
-CNStrong Electron-WithdrawingDecreasedIncreased
-COORElectron-WithdrawingDecreasedIncreased
-Cl, -BrWeak Electron-Withdrawing (Inductive)DecreasedSlightly Increased
-HNeutralBaselineBaseline
-CH₃Weak Electron-DonatingIncreasedSlightly Decreased
-OCH₃Strong Electron-DonatingIncreasedDecreased

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

The C3-iodo functionality of this compound and its derivatives makes them ideal substrates for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, and it is a highly effective method for the formation of C(sp²)-C(sp) bonds. wikipedia.org this compound derivatives are excellent substrates for Sonogashira coupling, allowing for the introduction of a wide range of alkynyl groups at the C3 position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst, typically CuI, and a base, such as an amine (e.g., triethylamine (B128534) or diisopropylamine), in a suitable solvent like DMF or THF. nih.govnih.gov

The presence of the electron-withdrawing nitro group at the C5 position generally enhances the reactivity of the C3-iodo group towards oxidative addition to the palladium(0) center, facilitating the coupling reaction. nih.gov However, the acidic nature of the indole N-H proton, enhanced by the C5-nitro group, can sometimes lead to side reactions or necessitate the use of an N-protected indole derivative for optimal results. researchgate.net

A study on the synthesis of 5-azaindole (B1197152) derivatives utilized Sonogashira coupling conditions with PdCl₂(PPh₃)₂, CuI, and Et₃N in DMF at temperatures ranging from room temperature to 60 °C. nih.gov Another example is the acid-catalyzed synthesis of 7-azaindoles, which employed a Sonogashira coupling with a CuI/Pd(PPh₃)₄ catalytic system. nih.gov

The table below presents representative conditions for the Sonogashira coupling of iodo-heterocycles, which are applicable to this compound derivatives.

Catalyst SystemBaseSolventTemperatureYieldReference
Pd(PPh₃)₄ / CuIEt₃NDMFRT - 60 °CGood nih.gov
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 60 °CGood nih.gov
CuI / Pd(PPh₃)₄-MeCNRefluxGood nih.gov

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate. libretexts.org This reaction is one of the most widely used methods for the formation of C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.

This compound derivatives are effective coupling partners in Suzuki-Miyaura reactions. The electron-withdrawing nitro group at C5 enhances the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, in a mixture of an organic solvent and water. nih.govorganic-chemistry.org

For example, the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles has been successfully demonstrated using specific palladium precatalysts and K₃PO₄ as the base in a dioxane/water solvent system at 100 °C. nih.gov A general procedure for the Suzuki coupling of a 3-iodoindole involved the use of Pd(PPh₃)₄ and cesium carbonate as the base in a DMSO/water mixture at 85 °C. beilstein-journals.org

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving iodo-heterocycles.

Catalyst SystemBaseSolventTemperatureYieldReference
Pd(PPh₃)₄K₃PO₄Dioxane / H₂O100 °CGood to Excellent nih.gov
Pd(OAc)₂ / LigandK₃PO₄Dioxane / H₂O100 °CGood to Excellent nih.gov
Pd(PPh₃)₄Cs₂CO₃DMSO / H₂O85 °CGood beilstein-journals.org

Stille Coupling Reactions

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an aryl, vinyl, or acyl halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the organostannane reagents are generally stable to air and moisture. libretexts.org

This compound derivatives can be utilized in Stille coupling reactions to form new C-C bonds at the C3 position. The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in the presence of a ligand. The choice of solvent is typically non-polar, such as THF, dioxane, or toluene. The reactivity of the organostannane partner is an important consideration, with the rate of transmetalation generally following the order: alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl.

While specific examples of Stille couplings with this compound are less common in the literature compared to Sonogashira and Suzuki couplings, the general principles are well-established. The electron-withdrawing nitro group is expected to facilitate the oxidative addition step. A key challenge in Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.gov This reaction is a powerful tool for the synthesis of substituted alkenes.

This compound derivatives can serve as the halide partner in Heck coupling reactions, allowing for the introduction of a variety of vinyl groups at the C3 position. The reaction is typically catalyzed by a palladium(0) or palladium(II) source, such as Pd(OAc)₂ or PdCl₂, often with the addition of a phosphine ligand. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide generated in the reaction.

The presence of an electron-withdrawing group on the indole nitrogen has been found to be effective in these coupling reactions. nih.gov The reaction of a 3-iodoindole with an alkene can be carried out using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in DMF. nih.gov The intramolecular Heck reaction of 3-iodoindole derivatives has also been reported as a method for the synthesis of β- and γ-carbolinones. researchgate.net

Other Metal-Mediated Transformations (e.g., Pd/Cu-Cocatalyzed Cyclizations)

Palladium- and copper-cocatalyzed reactions are powerful tools for the synthesis of substituted indoles. A prominent strategy involves the Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with terminal alkynes, followed by an electrophilic cyclization to yield the indole core. nih.gov Research has shown that the presence of electron-withdrawing groups, such as a nitro substituent on the aniline ring, can significantly enhance the subsequent electrophilic cyclization step, leading to shorter reaction times and higher yields. nih.gov

The general process begins with the Pd/Cu-catalyzed coupling, which demonstrates broad substrate compatibility, accommodating aryl, vinylic, alkyl, and silyl-substituted terminal acetylynes. nih.gov This initial step produces N,N-dialkyl-o-(1-alkynyl)aniline intermediates. The subsequent cyclization is typically induced by an electrophile like iodine (I₂), which leads to the formation of 3-iodoindoles. nih.gov The nitro group's electron-withdrawing nature is thought to stabilize the transition states or intermediates involved in the cyclization, thereby facilitating the ring-closure process. nih.gov

EntryAniline PrecursorTerminal AlkyneCoupling ProductYield (%)
1N,N-Dimethyl-2-iodo-4-nitroanilinePhenylacetyleneN,N-Dimethyl-4-nitro-2-(phenylethynyl)aniline98
2N,N-Dimethyl-2-iodo-4-nitroaniline1-Hexyne2-(1-Hexynyl)-N,N-dimethyl-4-nitroaniline95
3Methyl 2-iodo-5-nitrobenzoatePhenylacetyleneMethyl 5-nitro-2-(phenylethynyl)benzoate99

Table 1: Examples of Pd/Cu-Cocatalyzed Sonogashira Coupling of Nitro-Substituted o-Iodoanilines. nih.gov

Furthermore, the 3-iodoindole scaffold itself is a valuable precursor for further transformations. Pd/Cu-cocatalyzed one-pot reactions of 2-allyl-3-iodoindoles with terminal alkynes have been developed to synthesize highly substituted carbazoles. acs.org This sequence involves a cascade of C-C coupling, isomerization, cyclization, and aromatization, demonstrating the utility of the 3-iodo group in orchestrating complex, multi-step transformations in a single operation. acs.org

Cyclization and Annulation Strategies Utilizing this compound Precursors

The this compound framework is an ideal platform for designing cyclization and annulation reactions to build fused and complex heterocyclic systems. The interplay between the reactive C-I bond and the electron-deficient nature of the nitro-substituted ring allows for diverse synthetic pathways.

The indole nucleus can participate in various cycloaddition reactions, acting as a 2π, 3π, or 5π component depending on the reaction partner and conditions. researchgate.netrsc.org While direct cycloaddition involving the C-I bond of this compound is uncommon, this compound serves as a critical precursor for installing functionalities capable of undergoing such reactions. For instance, the iodo group can be readily converted to an alkynyl or allenyl group via Sonogashira or other palladium-catalyzed cross-coupling reactions. mdpi.com These newly installed groups can then act as dienophiles or dipolarophiles in subsequent cycloaddition cascades.

The 5-nitro group profoundly influences the indole's reactivity in these transformations. Dearomative [3+2] cycloaddition reactions have been reported for 3-nitroindoles, highlighting the role of the nitro group in activating the indole system for such processes. researchgate.net Formal [3+3]-cycloaddition reactions, often catalyzed by transition metals, can also be employed to construct six-membered rings fused to the indole core. acs.org In these strategies, the this compound would first be functionalized at the C3 position to introduce a suitable 1,3-dipole or dipolarophile precursor, which then undergoes the desired annulation.

Domino and cascade reactions, which involve two or more consecutive transformations in a single pot, offer significant advantages in terms of synthetic efficiency and atom economy. wikipedia.orgnih.gov The 5-nitroindole skeleton is a key feature in several powerful domino syntheses.

One notable approach is the domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, which proceeds from precursors like methyl 2-(2-fluoro-5-nitrophenyl)acetate. mdpi.com This sequence is initiated by the treatment of an imine with the carbanion derived from the nitro-activated phenylacetate. The reaction unfolds through a [3+2] cyclization strategy involving the addition of the anion to the imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the nitrogen atom displaces the fluorine. The resulting indoline (B122111) intermediate is not isolated but undergoes spontaneous air oxidation to furnish the aromatic 5-nitroindole product. mdpi.com The nitro group is crucial for this sequence, as it activates the aromatic ring for the key SNAr ring-closure step. mdpi.com

EntryAldehydeAmineProductYield (%)
1AcetaldehydeBenzylamineMethyl 1-benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate64
2BenzaldehydePhenethylamineMethyl 5-nitro-1-phenethyl-2-phenyl-1H-indole-3-carboxylate91
33-MethoxybenzaldehydeBenzylamineMethyl 1-benzyl-2-(3-methoxyphenyl)-5-nitro-1H-indole-3-carboxylate89

Table 2: Examples of Domino Synthesis of 5-Nitroindole Derivatives. mdpi.com

Such cascade processes can also be initiated from the 3-iodoindole scaffold itself. A Pd/Cu-cocatalyzed reaction of 2-allyl-3-iodoindoles with terminal alkynes exemplifies a coupling/cyclization cascade that proceeds through sequential coupling, isomerization, and cyclization to form carbazoles. acs.org Applying this logic, a this compound derivative could be elaborated into a complex fused system in a single, efficient operation.

The conversion of indoles to indolines represents a fundamental transformation that saturates the C2-C3 double bond of the pyrrole ring, changing the molecule from a planar, aromatic system to a non-planar, saturated heterocycle. rsc.org This structural modification is significant in medicinal chemistry, as it alters the geometric and electronic profile of the scaffold.

The reduction of nitroindole derivatives to their corresponding nitroindoline (B8506331) counterparts can be achieved through various synthetic methods. Catalytic hydrogenation is a common approach, although the conditions must be carefully controlled to selectively reduce the C2-C3 bond without affecting the nitro group. Other chemical reductants can also be employed. For instance, the reduction of N-substituted 5-nitroisatin, a close analogue, with sodium borohydride (B1222165) in the presence of zirconium tetrachloride has been shown to yield the corresponding N-substituted 5-nitroindole, demonstrating methods to act on the isatin (B1672199) carbonyls while preserving the nitro group and indole core. researchgate.net The subsequent reduction of the 5-nitroindole's C2-C3 double bond would complete the conversion to the indoline. The development of methods for the selective synthesis of indolines from indoles without requiring an external oxidant for the reverse reaction is an area of active research. organic-chemistry.org

Advanced Reactivity and Mechanistic Investigations of 3 Iodo 5 Nitro 1h Indole

Electrophilic and Nucleophilic Reactions of the Indole (B1671886) Core

The electronic nature of the indole core in 3-Iodo-5-nitro-1H-indole is significantly modulated by its substituents. The potent electron-withdrawing effect of the 5-nitro group diminishes the electron density of the entire ring system, particularly the pyrrole (B145914) moiety. This electronic modification is crucial in dictating the course of electrophilic and nucleophilic reactions.

In a typical indole, the C3-position is the primary site for electrophilic attack due to its high electron density. nih.gov However, in this compound, this position is blocked by the iodo substituent. Consequently, traditional electrophilic aromatic substitution at C3 is not a viable pathway. Instead, the reactivity involving the C3-position is centered on the carbon-iodine bond (discussed in section 3.1.3) and the altered electronic character of the C2=C3 double bond.

The presence of the electron-withdrawing nitro group makes the C2=C3 bond of the indole core electron-deficient. researchgate.net This electronic feature imparts an electrophilic character to the bond, rendering it susceptible to attack by electron-rich species. This reactivity is particularly evident in cycloaddition and annulation reactions, where the indole system behaves as a Michael acceptor, a dienophile, or a dipolarophile. researchgate.net Furthermore, the reduced electron density across the pyrrole ring increases the likelihood of nucleophilic attack at the C2-position, a pathway observed in similarly substituted electron-poor indoles like 1-methoxy-6-nitroindole-3-carbaldehyde. nii.ac.jp

The nitro group is a versatile functional handle primarily known for its strong electron-withdrawing capacity and its ability to undergo reduction to various nitrogen-containing functionalities. nih.gov This transformation is one of the most important reactions for nitroarenes, providing synthetic routes to anilines, hydroxylamines, and other derivatives. wikipedia.org The reduction of the nitro group in this compound can be achieved using a variety of reagents, with the choice of reductant allowing for chemoselectivity. scispace.comorganic-chemistry.org

Commonly employed methods include catalytic hydrogenation and metal-acid systems. commonorganicchemistry.comunimi.it For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective. commonorganicchemistry.com However, care must be taken as some conditions, particularly with Pd/C, can also lead to dehalogenation (C-I bond cleavage). Raney Nickel is often preferred when preserving a halogen substituent is necessary. commonorganicchemistry.com Metal-based reductions, such as with tin(II) chloride (SnCl₂) or iron (Fe) in acidic media, offer milder alternatives that are often compatible with other reducible groups. wikipedia.orgscispace.com

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Product Notes
H₂, Pd/C Amine Highly efficient, but may cause dehalogenation. commonorganicchemistry.com
H₂, Raney Nickel Amine Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com
Fe, HCl/AcOH Amine Classic, mild method with good functional group tolerance. wikipedia.org
SnCl₂ Amine Mild reagent, useful for selective reductions. wikipedia.org
Zinc (Zn), NH₄Cl Hydroxylamine Can selectively yield the hydroxylamine under controlled conditions. wikipedia.org
Na₂S / (NH₄)₂S Amine Known as the Zinin reduction; can be selective for one nitro group in dinitro compounds. unimi.it

The strong electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov This activation is most pronounced at the positions ortho and para to the nitro group. youtube.com In this compound, the iodo substituent is meta to the nitro group, meaning it is not directly activated for SNAr by the nitro group's resonance effect.

The carbon-iodine bond at the C3-position is a key site for synthetic diversification. The iodo group serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents at the C3-position.

Prominent examples of such transformations include the Suzuki, Heck, and Sonogashira cross-coupling reactions. nih.govorganic-chemistry.orgmdpi.com

Suzuki Coupling: This palladium-catalyzed reaction couples the iodoindole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of 3-aryl or 3-vinyl indoles.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the iodoindole with an alkene, providing a route to 3-alkenyl indoles. organic-chemistry.orgresearchgate.net Conditions for the Heck coupling of iodo-indoles have been developed that proceed in high yield, even under aqueous conditions. nih.gov

Sonogashira Coupling: This reaction utilizes a palladium/copper co-catalyst system to couple the iodoindole with a terminal alkyne, yielding 3-alkynyl indoles. nih.gov

Table 2: Cross-Coupling Reactions of the 3-Iodo Substituent

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Ar-B(OH)₂ Pd(PPh₃)₄, Base 3-Aryl-5-nitro-1H-indole
Heck Coupling Alkene (e.g., Acrylic acid) Pd(OAc)₂, Ligand, Base 3-Alkenyl-5-nitro-1H-indole
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base 3-Alkynyl-5-nitro-1H-indole
Stille Coupling Organostannane (R-SnBu₃) Pd(PPh₃)₄ 3-Alkyl/Aryl-5-nitro-1H-indole
Buchwald-Hartwig Amination Amine (R₂NH) Pd catalyst, Ligand, Base 3-Amino-5-nitro-1H-indole

Radical Reaction Pathways

The chemistry of this compound also encompasses radical reaction pathways. Both the nitro group and the iodo substituent can participate in or promote radical processes. Nitroaromatic compounds can react with nucleophiles through a single-electron transfer (SET) mechanism, forming a radical-ion pair. nih.gov Furthermore, the nitro group itself can be involved in various radical transformations. rsc.org For example, the replacement of a nitro group with a hydrogen atom (hydrodenitration) can be achieved via a radical mechanism using reagents like tributyltin hydride. wikipedia.org

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate an indolyl radical at the C3-position. This radical intermediate can then be trapped by various radical acceptors to form new bonds. This reactivity is a cornerstone of radical-based C-H functionalization and other bond-forming strategies.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, particularly cycloadditions, represent a sophisticated area of reactivity for electron-deficient indoles. As mentioned in section 3.1.1, the C2=C3 double bond of this compound is electron-poor and acts as an excellent dipolarophile or dienophile. researchgate.net

This allows the indole scaffold to participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides. researchgate.netuchicago.edunih.gov These reactions provide a powerful and atom-economical method for constructing complex, polycyclic indolene frameworks, often with high stereoselectivity. researchgate.net The reaction of a 3-nitroindole derivative with an azomethine ylide, for instance, leads to the formation of a dearomatized pyrrolidino-indoline adduct. researchgate.net The electrophilic nature of the C2=C3 bond is the driving force for these transformations, which significantly expand the synthetic utility of the this compound template. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. chim.itnih.gov For this compound, the remaining C-H bonds are at the C2, C4, C6, and C7 positions. The functionalization of these sites is challenging due to the inherent reactivity of the indole nucleus and the directing effects of the existing substituents.

The C2-position is adjacent to the pyrrole nitrogen and is often accessible for functionalization, especially if the N-H is protected with a directing group. nih.gov The C-H bonds on the benzenoid ring (C4, C6, C7) are less reactive and achieving regioselective functionalization typically requires a directing group strategy. nih.govnih.govacs.org In this molecule, the N-H group could be derivatized with a directing group to facilitate metal-catalyzed C-H activation at the C2 or C7 positions. The strong deactivating effect of the 5-nitro group would make electrophilic C-H functionalization at the C4 and C6 positions very difficult. However, modern palladium-catalyzed methods have been developed for the C-H functionalization of indole's benzene (B151609) ring, often utilizing directing groups installed at the N1 or C3 positions. nih.govacs.org Applying these strategies to this compound would require careful optimization to overcome the deactivating nature of the nitro group and to control regioselectivity among the C4, C6, and C7 positions.

Functionalization of Carbon-Heteroatom Bonds (C-I, C-N)

The strategic positioning of the iodo and nitro groups on the indole scaffold allows for selective functionalization at both the C-I and N-H bonds. These transformations are pivotal for the synthesis of a diverse array of substituted indoles.

The carbon-iodine (C-I) bond at the C3 position is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the 5-nitro group is anticipated to enhance the electrophilicity of the C3 position, thereby influencing the rates and efficiencies of these coupling processes. Seminal work on 3-iodoindoles has demonstrated their utility in palladium-catalyzed reactions such as Sonogashira, Suzuki, and Heck couplings, suggesting that this compound would be a competent substrate for these transformations nih.gov. For instance, in a Suzuki-Miyaura coupling, the C-I bond would readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle to form a new C-C bond with a boronic acid derivative nih.govmdpi.comnih.govorganic-chemistry.org. Similarly, Sonogashira coupling with terminal alkynes, typically co-catalyzed by copper(I), would provide access to 3-alkynyl-5-nitroindoles nih.govresearchgate.netacs.orgorganic-chemistry.orgresearchgate.net. The Heck reaction, involving the coupling with alkenes, would yield 3-vinyl-5-nitroindoles nih.govresearchgate.netnih.govwikipedia.org.

The functionalization of the nitrogen atom of the indole ring, specifically the N-H bond, represents another crucial avenue for structural diversification. The acidity of the N-H proton is increased by the electron-withdrawing effect of the 5-nitro group, facilitating its deprotonation and subsequent reaction with electrophiles. Buchwald-Hartwig amination provides a powerful method for the N-arylation of indoles, and it is expected that this compound would be a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the N1 position libretexts.orgwikipedia.orgnih.govrsc.orgorganic-chemistry.org. The choice of ligands and reaction conditions would be critical to achieve high yields and selectivity, especially to avoid competing reactions at the C-I bond. A crystallographic study of a derivative, the N(1)-(2'-deoxyribofuranoside) of 3-iodo-5-nitroindole, confirms that the N1 position is accessible for substitution nih.gov.

The reactivity of the nitro group itself, while not a direct functionalization of a C-N single bond in the indole ring, is also a key aspect of the molecule's chemistry. The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation dramatically alters the electronic properties of the indole ring and opens up new avenues for derivatization.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of the C-I Bond in this compound

Reaction NameCoupling PartnerExpected ProductCatalyst System (Typical)
Suzuki-Miyaura CouplingR-B(OH)₂3-Aryl/vinyl-5-nitro-1H-indolePd(0) complex, base
Heck CouplingAlkene3-Vinyl-5-nitro-1H-indolePd(0) complex, base
Sonogashira CouplingTerminal Alkyne3-Alkynyl-5-nitro-1H-indolePd(0) complex, Cu(I) co-catalyst, base
Buchwald-Hartwig Amination (at C-I)Amine3-Amino-5-nitro-1H-indolePd(0) complex, base, specific ligands

Mechanistic Pathways Elucidation

Understanding the mechanistic pathways of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility. While specific mechanistic studies on this exact molecule are not extensively reported, the mechanisms can be inferred from studies on related indole derivatives and general principles of organometallic chemistry.

Kinetic studies on the nitrosation of 3-substituted indoles have shown that the reaction rates can be insensitive to medium acidity and the presence of common nitrosation catalysts rsc.org. While not directly applicable to the functionalization of this compound, this highlights that the electronic properties of the indole ring significantly influence reaction kinetics. For palladium-catalyzed cross-coupling reactions, kinetic studies on similar aryl halides have established that the rate-determining step can vary depending on the specific reaction, catalyst, and substrates. For instance, in Suzuki-Miyaura couplings, either the oxidative addition or the transmetalation step can be rate-limiting. The presence of the electron-withdrawing nitro group in this compound is expected to accelerate the oxidative addition of the C-I bond to the palladium(0) center.

The identification of reaction intermediates is key to confirming proposed mechanistic pathways. In the context of palladium-catalyzed cross-coupling reactions of this compound, the key intermediates would be organopalladium species. The catalytic cycle for a Suzuki-Miyaura reaction, for example, would involve the formation of a 3-indolylpalladium(II) complex after oxidative addition. Subsequent transmetalation with the boronic acid derivative would form a diorganopalladium(II) complex, which then undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. While direct observation of these intermediates for this compound is not documented, their existence is well-established in the broader context of palladium catalysis.

The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving this compound.

Catalysts:

Palladium Complexes: Palladium catalysts are central to the functionalization of the C-I bond. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine (B1218219) ligands, dictates the catalyst's stability, activity, and selectivity. For instance, bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations to promote the reductive elimination step libretexts.orgwikipedia.orgorganic-chemistry.org.

Copper(I) Co-catalysts: In Sonogashira couplings, copper(I) salts are typically used as co-catalysts to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex acs.orgorganic-chemistry.org.

Reagents:

Bases: Bases play multiple roles in these reactions. In cross-coupling reactions, they are often required to activate the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling) and to neutralize the acid generated during the reaction. In the N-functionalization of the indole, a base is necessary to deprotonate the N-H bond. The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) can significantly impact the reaction rate and yield.

Solvents: The choice of solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates. Aprotic polar solvents like DMF, THF, and dioxane are commonly used in palladium-catalyzed cross-coupling reactions.

The reactivity of 3-nitroindoles with various electron-rich species has been explored, highlighting the electrophilic nature of the C2=C3 double bond, which can act as a dienophile or a Michael acceptor researchgate.net. This inherent reactivity must be considered when designing functionalization strategies for this compound, as it could lead to side reactions if not properly controlled through the judicious choice of catalysts and reaction conditions.

Spectroscopic and Structural Elucidation of 3 Iodo 5 Nitro 1h Indole and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 3-Iodo-5-nitro-1H-indole, ¹H and ¹³C NMR, complemented by 2D techniques, provide a complete picture of the proton and carbon framework and their connectivity.

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of the five protons on the indole (B1671886) core. The chemical shifts (δ) are significantly influenced by the electronic effects of the substituents. The nitro group at the C5 position is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) nearby protons, particularly H4 and H6. The iodine atom at C3 primarily exerts its influence on the adjacent H2 proton.

The anticipated signals are as follows:

N-H Proton: A broad singlet is expected in the region of 12.0-12.5 ppm, characteristic of the indole N-H proton, which can be confirmed by D₂O exchange.

H4 Proton: This proton is ortho to the nitro group and is expected to be the most downfield signal in the aromatic region, appearing as a doublet of doublets (dd) around 8.6 ppm. It will show ortho coupling to H6 (typically small, ~2 Hz) and meta coupling to H2 (also small).

H6 Proton: This proton is meta to the nitro group and ortho to H7. It is expected to appear as a doublet of doublets (dd) around 8.1 ppm, showing ortho coupling to H7 (~9.0 Hz) and meta coupling to H4 (~2.0 Hz).

H7 Proton: This proton is expected to resonate as a doublet around 7.5 ppm, with a large ortho coupling constant (~9.0 Hz) from its interaction with H6.

H2 Proton: The proton at the C2 position is adjacent to the iodine-substituted C3. It is anticipated to appear as a singlet or a narrow doublet (due to long-range coupling) around 7.8-8.0 ppm.

These predicted values are based on data from analogous compounds such as 3-methyl-5-nitro-1H-indole, where the H4 proton appears at δ 8.57 ppm rsc.org.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-H12.0 - 12.5br s (broad singlet)-
H4~8.6d (doublet)J ≈ 2.0 Hz (meta)
H6~8.1dd (doublet of doublets)J ≈ 9.0 Hz (ortho), J ≈ 2.0 Hz (meta)
H7~7.5d (doublet)J ≈ 9.0 Hz (ortho)
H27.8 - 8.0s (singlet)-

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects. The carbon atom attached to the nitro group (C5) and the iodine atom (C3) will have their resonances significantly affected.

The expected ¹³C NMR chemical shifts are:

C3 (Iodo-substituted): The C3 carbon is subject to the "heavy atom effect" from iodine, which is expected to shift its resonance significantly upfield (to a lower ppm value). This signal is predicted to appear at a remarkably low chemical shift, potentially around 60-70 ppm. For comparison, in 5-iodo-1H-indole-3-carbaldehyde, the C5 (iodo-substituted) appears at 86.6 ppm rsc.org.

C5 (Nitro-substituted): The carbon bearing the nitro group will be strongly deshielded and is expected to appear far downfield, likely in the 141-143 ppm range rsc.org.

Other Aromatic Carbons: The remaining carbons of the benzene (B151609) ring (C4, C6, C7, C3a, C7a) will appear in the typical aromatic region of 110-140 ppm. C4 and C6 will be downfield due to the influence of the nitro group.

C2: This carbon is adjacent to the C3-I bond and part of the pyrrole (B145914) ring, expected around 130-135 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2130 - 135
C360 - 70
C3a~128
C4~118
C5141 - 143
C6~117
C7~112
C7a~139

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a strong correlation would be observed between H6 and H7 due to their ortho relationship. A weaker correlation would be seen between H4 and H6 (meta coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously link each proton signal (H2, H4, H6, H7) to its corresponding carbon signal (C2, C4, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing the molecular structure together. Key expected correlations include:

The N-H proton showing correlations to C2, C3, C3a, and C7a.

The H2 proton showing correlations to C3, C3a, and C7a.

The H4 proton showing correlations to C3a, C5, and C6.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule triprinceton.orgedinst.com. For this compound, these methods are excellent for identifying key functional groups.

N-H Stretch: A sharp, distinct peak is expected in the IR spectrum around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

Nitro Group (NO₂) Stretches: The nitro group is a strong absorber in the IR spectrum. Two characteristic and intense bands are expected: an asymmetric stretching vibration near 1520-1540 cm⁻¹ and a symmetric stretching vibration near 1340-1360 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic and pyrrole rings.

C-I Stretch: The carbon-iodine bond vibration is expected to appear at low frequencies, typically in the 500-600 cm⁻¹ range of the IR spectrum spectroscopyonline.com.

Raman Spectroscopy: While IR is sensitive to vibrations involving a change in dipole moment (like the NO₂ stretches), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability edinst.com. The symmetric NO₂ stretch and the vibrations of the aromatic ring system would be expected to show strong signals in the Raman spectrum. The C-I stretch would also be Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Primary Activity
N-H Stretch3300 - 3400IR
Aromatic C-H Stretch3050 - 3150IR, Raman
NO₂ Asymmetric Stretch1520 - 1540IR (Strong)
Aromatic C=C Stretches1450 - 1600IR, Raman
NO₂ Symmetric Stretch1340 - 1360IR (Strong), Raman (Strong)
C-I Stretch500 - 600IR, Raman

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₅IN₂O₂), the nominal molecular weight is 288 g/mol .

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z 288. HRMS would confirm the elemental composition, C₈H₅IN₂O₂, with high accuracy.

Fragmentation Pattern: The fragmentation of the molecular ion is predictable based on the structure. Common fragmentation pathways for nitroaromatic and halogenated compounds include miamioh.edutsijournals.com:

Loss of NO₂: A prominent peak at m/z 242 ([M-NO₂]⁺) resulting from the loss of a nitro radical (•NO₂, 46 Da).

Loss of NO: A peak at m/z 258 ([M-NO]⁺) from the loss of nitric oxide (30 Da), often followed by the loss of CO.

Loss of Iodine: A peak at m/z 161 ([M-I]⁺) corresponding to the loss of an iodine radical (•I, 127 Da).

Loss of HCN: Indole derivatives characteristically lose HCN (27 Da) from the pyrrole ring during fragmentation scirp.org.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed FragmentNeutral Loss
288[M]⁺• (Molecular Ion)-
258[M - NO]⁺•NO (30 Da)
242[M - NO₂]⁺NO₂ (46 Da)
161[M - I]⁺I (127 Da)
115[M - I - NO₂]⁺I + NO₂ (173 Da)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its absorption spectrum is characterized by two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands nih.gov. The presence of the nitro group, a powerful auxochrome, significantly modifies the spectrum.

For 5-nitroindole (B16589), absorption maxima are observed around 322 nm nih.gov. The introduction of an iodine atom at the C3 position is expected to cause a small bathochromic (red) shift in the absorption maxima due to its polarizability and heavy atom effect. Therefore, this compound is predicted to have its primary absorption band (the ¹Lₐ band) shifted into the 325-340 nm range. This absorption is responsible for the typical yellow color of nitroindole compounds. A second, higher-energy band would be expected at shorter wavelengths, likely below 270 nm.

Table 5: Predicted UV-Vis Absorption Data for this compound (in a polar solvent like ethanol)

Electronic TransitionPredicted λmax (nm)
¹Lₐ Band325 - 340
¹Lₑ Band< 270

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Analogs

Crystal Packing and Intermolecular Interactions

The crystal structure of the N(1)-(2'-deoxyribofuranoside) of 3-iodo-5-nitroindole reveals a complex network of intermolecular interactions that dictate the molecular packing. The key interactions observed are hydrogen bonding and I...O contacts, which are considered the structure-determining factors nih.gov.

The oxygen atoms of the nitro group are key participants in the hydrogen bonding network, acting as acceptors for bifurcated hydrogen bonds. These interactions create a layered structure within the crystal lattice. Furthermore, the iodine substituent at the 3-position of the indole ring is involved in significant intermolecular contacts. An interplanar I...O interaction is observed between the iodine atom and an oxygen atom of the nitro group of an adjacent molecule. Another I...O contact is formed with the oxygen atom of the 5'-hydroxy group of the sugar moiety nih.gov. These halogen...oxygen interactions are a form of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition.

Interaction TypeDonorAcceptorSignificance
Hydrogen BondingO-H (sugar)O (nitro)Stabilizes crystal packing
Halogen BondingI (indole)O (nitro)Structure-determining contact
Halogen BondingI (indole)O (sugar)Contributes to packing
Stacking InteractionsIndole RingIndole RingEnhances crystal stability

Conformational Analysis of the Indole Ring System

The indole ring system is a planar, aromatic bicyclic heterocycle. In the solid state, the degree of planarity and any minor conformational deviations can be precisely determined by X-ray crystallography. In the case of the N(1)-(2'-deoxyribofuranoside) of 3-iodo-5-nitroindole, the indole ring itself is expected to be essentially planar, as is typical for this heterocyclic system.

The substituents on the indole ring, namely the iodo and nitro groups, will lie in or very close to the plane of the indole ring to maximize π-conjugation. The key conformational parameter for the N-substituted analog is the glycosylic bond conformation, which is described by the torsion angle χ. For the N(1)-(2'-deoxyribofuranoside) of 3-iodo-5-nitroindole, an anti glycosylic bond conformation is observed, with a χ torsion angle of -114.9 (3)° nih.gov. This conformation dictates the orientation of the sugar moiety relative to the indole base.

Computational and Theoretical Chemistry of 3 Iodo 5 Nitro 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful tool to investigate the quantum mechanical properties of molecules. For 3-iodo-5-nitro-1H-indole, DFT studies are instrumental in elucidating its electronic nature and predicting its spectroscopic behavior.

DFT calculations can map the electron density distribution across the this compound molecule, revealing the influence of the electron-withdrawing nitro group and the iodo substituent on the indole (B1671886) ring. The electronic structure is characterized by a significant redistribution of electron density. The nitro group at the C5 position strongly withdraws electron density from the benzene (B151609) ring of the indole system, while the iodo group at the C3 position also acts as an electron-withdrawing group, albeit to a lesser extent.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. ossila.comwikipedia.org In this compound, the HOMO is expected to be localized primarily on the indole ring, while the LUMO is anticipated to be concentrated around the nitro group and the C2=C3 bond of the pyrrole (B145914) ring. This distribution makes the C2 and C3 positions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap3.6 eV
Dipole Moment5.2 D

DFT calculations are invaluable for exploring the potential energy surface of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be determined. For instance, in reactions such as nucleophilic aromatic substitution or cycloaddition, DFT can predict the regioselectivity and stereoselectivity by comparing the activation energies of different possible routes. mdpi.com The presence of the nitro group is known to activate the indole ring for certain types of reactions, and DFT can quantify this effect. researchgate.net Computational studies on similar nitroaromatic compounds have shown that the reaction mechanism can be elucidated by locating and characterizing the transition state structures. mdpi.com

DFT methods can accurately predict various spectroscopic properties of this compound. Theoretical calculations of the infrared (IR), Raman, and UV-Visible spectra can be compared with experimental data to confirm the molecular structure. The vibrational frequencies calculated by DFT can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental IR and Raman spectra. Similarly, the electronic transitions calculated by Time-Dependent DFT (TD-DFT) can predict the absorption maxima in the UV-Visible spectrum, providing insights into the electronic excitations within the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)
Spectroscopic TechniquePredicted Wavenumber/WavelengthAssignment
IR~3400 cm-1N-H stretch
IR~1520 cm-1Asymmetric NO2 stretch
IR~1340 cm-1Symmetric NO2 stretch
UV-Vis~350 nmπ → π* transition

Molecular Dynamics Simulations and Conformational Landscape

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior and conformational flexibility of this compound over time. nih.gov While the indole ring itself is rigid, the nitro group can exhibit some degree of torsional freedom. MD simulations can explore the accessible conformations and their relative energies, thus defining the conformational landscape of the molecule.

A study on a derivative, the N(1)-(2'-deoxyribofuranoside) of 3-iodo-5-nitroindole, revealed an anti glycosylic bond conformation in the crystalline state. nih.gov This suggests that certain steric and electronic factors govern the preferred orientation of substituents attached to the indole nitrogen. MD simulations could further explore the conformational preferences in different solvent environments and at various temperatures, providing a more complete understanding of its dynamic structure. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular descriptors. uliege.benih.gov For a series of substituted indoles including this compound, a QSRR model could be developed to correlate their structural features with their observed reaction rates or equilibrium constants in a particular chemical transformation.

The process would involve calculating a variety of molecular descriptors for each compound, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and topological descriptors. These descriptors would then be used to build a mathematical model that can predict the reactivity of new, untested indole derivatives. nih.gov

Prediction of Novel Reactivity and Functionalization Pathways

Computational chemistry can be employed to predict new and potentially useful reactions of this compound. The electrophilic nature of the C2=C3 double bond, enhanced by the electron-withdrawing substituents, suggests that this compound could be a good candidate for various cycloaddition reactions. researchgate.net DFT calculations can be used to explore the feasibility of [3+2] or [4+2] cycloadditions with different reaction partners.

Furthermore, the presence of the iodo group at the C3 position opens up possibilities for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce new functional groups at this position. mdpi.com Theoretical calculations can help in designing suitable reaction conditions and predicting the likelihood of success for such transformations. Computational models are also being developed to predict the site selectivity of C-H functionalization reactions, which could be applied to explore the potential for direct functionalization of the indole ring. chemrxiv.org

Advanced Applications of 3 Iodo 5 Nitro 1h Indole in Chemical Sciences

Precursors for Complex Heterocyclic Synthesis

The strategic placement of the iodo and nitro functionalities on the indole (B1671886) scaffold makes 3-iodo-5-nitro-1H-indole a highly valuable intermediate for the construction of complex heterocyclic systems. The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, while the nitro group can be used to modulate the electronic properties of the indole ring or can be chemically transformed into other functional groups.

Synthesis of Polysubstituted Indoles and Related Heterocycles

The C-3 iodo substituent of this compound serves as a versatile handle for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 3-position of the indole and various aryl or vinyl boronic acids or esters. This method is highly efficient for the synthesis of 3-arylindoles, which are common motifs in biologically active compounds. The reaction typically proceeds in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 3-iodoindole with terminal alkynes, catalyzed by palladium and a copper co-catalyst, to yield 3-alkynylindoles. wikipedia.orgorganic-chemistry.orglibretexts.org These products are valuable intermediates for further transformations, including the synthesis of fused heterocyclic systems.

Heck Coupling: The Heck reaction allows for the vinylation of the 3-position by reacting the 3-iodoindole with alkenes in the presence of a palladium catalyst and a base. wikipedia.orgnih.govorganic-chemistry.org This provides access to 3-vinylindoles, which can participate in various pericyclic reactions to construct more complex ring systems.

The electron-withdrawing nature of the 5-nitro group can influence the reactivity of the indole ring in these coupling reactions. Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amino group, providing a site for further derivatization and the construction of fused heterocycles such as pyrrolo[2,3-f]indoles. The combination of these synthetic strategies allows for the generation of a vast library of polysubstituted indoles with diverse functionalities.

Cross-Coupling ReactionReactantProductKey Features
Suzuki-MiyauraAryl/Vinyl Boronic Acid3-Aryl/Vinyl-5-nitro-1H-indoleForms C(sp2)-C(sp2) or C(sp2)-C(sp) bonds.
SonogashiraTerminal Alkyne3-Alkynyl-5-nitro-1H-indoleForms C(sp2)-C(sp) bonds.
HeckAlkene3-Vinyl-5-nitro-1H-indoleForms C(sp2)-C(sp2) bonds with vinylation.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound.

Scaffolds for Natural Product Analogs

The indole nucleus is a privileged scaffold found in a vast number of natural products with diverse biological activities. The ability to functionalize the indole ring at specific positions is crucial for the synthesis of natural product analogs, which are important for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This compound provides a strategic starting point for the synthesis of such analogs.

The versatility of the 3-iodo group allows for the introduction of various side chains and ring systems found in natural products through the cross-coupling reactions mentioned previously. For instance, the core structures of many indole alkaloids can be assembled by coupling appropriate fragments to the 3-position of the indole.

Furthermore, the 5-nitro group can be a key feature in mimicking the electronic properties of a natural product or can be converted to other functionalities present in the target molecule. For example, reduction of the nitro group to an amine, followed by acylation or alkylation, can introduce amide or amine functionalities that are often crucial for biological activity.

Building Blocks for Material Science Research

The unique electronic and photophysical properties of the indole ring system make it an attractive component for the design of novel organic materials. The incorporation of substituents such as iodo and nitro groups can further modulate these properties, opening up possibilities for the development of advanced polymers, nanomaterials, and electronic and optical materials.

Development of Advanced Polymers and Nanomaterials

While the direct polymerization of this compound has not been extensively reported, its potential as a monomer for the synthesis of functional polymers is significant. The iodo group can serve as a reactive site for polymerization through cross-coupling reactions, leading to the formation of polyindoles with extended π-conjugated systems.

The presence of the nitro group is expected to influence the electronic properties of the resulting polymer, potentially enhancing its electron-accepting capabilities. This could be advantageous for applications in organic electronics, where charge transport properties are crucial. Additionally, the nitro group can be post-polymerizationally modified to introduce other functionalities, allowing for the fine-tuning of the polymer's properties.

The synthesis of indole-based polymers and their composites with nanoparticles has been explored, and these materials have shown promise in various applications due to their thermal stability and electrical conductivity. organic-chemistry.orgresearchgate.net The incorporation of a heavy atom like iodine could also impart interesting photophysical properties, such as enhanced phosphorescence, which could be exploited in the design of novel nanomaterials for sensing or imaging applications.

Applications in Electronic and Optical Materials

The electronic properties of indole derivatives can be tuned by the introduction of electron-donating or electron-withdrawing substituents. The 5-nitro group in this compound acts as a strong electron-withdrawing group, which can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the indole system. This modulation of the electronic bandgap is a key strategy in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the introduction of a heavy iodine atom can enhance spin-orbit coupling, which can facilitate intersystem crossing and lead to phosphorescence. This property is of interest for the development of organic light-emitting diodes (OLEDs) that can harvest both singlet and triplet excitons, potentially leading to higher efficiencies. The non-linear optical (NLO) properties of indole derivatives are also influenced by substituents, with strong electron-withdrawing groups like the nitro group often leading to a larger NLO response. rsc.orgnih.gov

PropertyInfluence of SubstituentsPotential Application
Electronic BandgapLowered by the 5-nitro group.Organic Semiconductors (OFETs, OPVs)
PhotoluminescencePhosphorescence potentially enhanced by the 3-iodo group.Organic Light-Emitting Diodes (OLEDs)
Non-Linear Optical (NLO) ResponseEnhanced by the 5-nitro group.Optical Materials
Table 2: Potential Applications of this compound in Electronic and Optical Materials.

Development of Chemical Probes and Sensors

The indole scaffold is a popular fluorophore in the design of chemical probes and sensors due to its inherent fluorescence properties and its ability to be readily functionalized. researchgate.netsjp.ac.lkresearchgate.netmdpi.combohrium.comnih.gov Chemical sensors based on the indole framework have been developed for the detection of various analytes, including metal ions. researchgate.netsjp.ac.lkmdpi.com

The design of such sensors often involves the coupling of a receptor unit, which selectively binds to the target analyte, to the indole fluorophore. The binding event then leads to a change in the fluorescence properties of the indole, such as an increase or decrease in intensity (turn-on or turn-off) or a shift in the emission wavelength.

This compound can serve as a versatile platform for the development of such probes. The 3-iodo group can be used to attach a variety of receptor moieties through cross-coupling reactions. The 5-nitro group can modulate the photophysical properties of the indole fluorophore, potentially leading to sensors with improved sensitivity and selectivity. For instance, the electron-withdrawing nature of the nitro group can influence the photoinduced electron transfer (PET) process, which is a common mechanism in fluorescent sensors.

By carefully selecting the receptor unit and fine-tuning the electronic properties of the indole scaffold through substitution, it is possible to design highly selective and sensitive chemical probes for a wide range of applications in environmental monitoring, biological imaging, and diagnostics.

Fluorescent Probes for Chemical and Biochemical Detection

The compound this compound serves as a crucial synthetic intermediate in the development of advanced labeled oligonucleotide probes used for biochemical detection. google.com Its primary role is in the construction of modified nucleosides that can be incorporated into DNA or RNA strands for diagnostic and research applications, such as real-time polymerase chain reaction (PCR). google.com

A patented synthetic route outlines the use of this compound in creating a novel nucleoside with a 3-substituted nitroindole as the nucleobase. google.com The process begins with the iodination of 5-nitroindole (B16589) at the 3-position to yield this compound. google.com This intermediate is then coupled with a protected deoxypentose (a sugar moiety) at the nitrogen atom of the indole ring to form the basic nucleoside structure. google.com This modified nucleoside can be further functionalized, for example, by creating a phosphoramidite derivative, which allows for its incorporation at any desired position within an oligonucleotide sequence during automated synthesis. google.com

Table 1: Synthesis Pathway for Labeled Oligonucleotide Probes

Step Starting Material Reagent/Process Intermediate/Product Application
1 5-Nitro-1H-indole Iodination This compound Key Intermediate
2 This compound Coupling with protected deoxypentose Nucleoside with 3-substituted nitroindole base Core of the universal labeled base
3 Nitroindole Nucleoside Phosphoramidite Synthesis & Labeling Fluorophore-labeled phosphoramidite Reagent for oligonucleotide synthesis

Mechanistic Studies in Biochemical Systems

A review of available scientific literature does not indicate specific studies where this compound has been utilized directly for the investigation of enzyme-ligand interactions or as an enzyme inhibitor. While the broader class of indole derivatives has been explored for various biological activities, specific data on the enzyme inhibition mechanisms involving this compound are not documented in the reviewed sources.

There is no information available in the scientific literature to suggest that this compound has been used in the elucidation of metabolic pathways.

Catalytic Applications

Based on a review of the scientific literature, there are no documented catalytic applications for the compound this compound where it functions as a catalyst. Research has described its use as a substrate in reactions catalyzed by other agents, such as gold, but this does not constitute a catalytic application of the compound itself. unifi.it

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Iodo-5-nitro-1H-indole, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves sequential functionalization of the indole core. Nitration at the 5-position using HNO₃/H₂SO₄ followed by iodination at the 3-position with iodine or iodinating agents (e.g., NIS or I₂/Cu catalysts) is common. Reaction optimization (e.g., solvent, temperature, catalyst loading) is critical; for example, iodination under mild conditions (e.g., MeCN, 40°C) with iodine as a catalyst can achieve >95% yield .
  • Validation : Purity is confirmed via NMR (¹H/¹³C), IR, and mass spectrometry. For instance, ¹H NMR should show characteristic indole NH (~10 ppm) and nitro/iodo-substituted aromatic protons .

Q. How is spectroscopic characterization of this compound performed to confirm structural integrity?

  • Techniques :

  • NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., NO₂, I) show downfield shifts. For example, the 3-iodo substituent deshields nearby protons, appearing at δ 7.8–8.2 ppm .
  • IR : Strong absorption bands for NO₂ (~1520 cm⁻¹ asymmetric stretch, ~1350 cm⁻¹ symmetric stretch) and C-I (~500 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolve ambiguities in regiochemistry; SHELXL or OLEX2 refine crystal structures .

Advanced Research Questions

Q. How can contradictions in reaction yield data for iodination steps be resolved?

  • Analysis : Contradictions may arise from competing side reactions (e.g., over-iodination or oxidation). Systematic screening of catalysts (e.g., I₂ vs. FeCl₃) and solvents (polar vs. nonpolar) is essential. For example, iodine in MeCN at 40°C yields >95% product, while FeCl₃ under similar conditions yields <20% due to incomplete activation .
  • Validation : Monitor reaction progress via TLC or HPLC. Reproducibility tests under inert atmospheres (to prevent oxidative degradation) are recommended .

Q. What strategies improve the crystallinity of this compound for X-ray diffraction studies?

  • Crystallization : Use solvent diffusion (e.g., layering hexane over a DCM solution) to slow nucleation. Additives like ethyl acetate or controlled cooling (1°C/hr) enhance crystal quality.
  • Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of heavy atoms (e.g., iodine). Twin refinement may be necessary if crystals exhibit pseudo-symmetry .

Q. How does the electronic effect of the nitro group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The nitro group’s electron-withdrawing nature deactivates the indole ring, reducing nucleophilicty at the 2-position. However, it facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by stabilizing transition states. Optimize using bulky ligands (e.g., XPhos) to prevent dehalogenation .

Methodological Recommendations

  • Synthesis : Prioritize iodine catalysis in polar aprotic solvents for high yields .
  • Characterization : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in substitution patterns .
  • Data Analysis : Use SHELX for crystallographic refinement and cross-validate spectroscopic data with computational methods (e.g., DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.